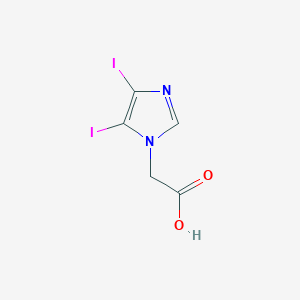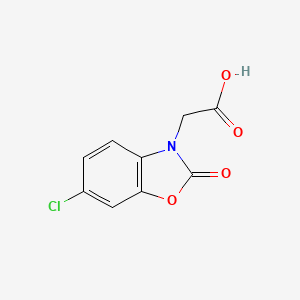
(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid
Descripción general
Descripción
(6-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, also known as 6-chloro-2-oxo-benzoxazol-3-acetic acid (CBOA), is a synthetic organic compound with a wide range of applications in the field of scientific research. CBOA is an important intermediate for the synthesis of various pharmaceuticals, such as antibiotics, antifungal agents, and anti-inflammatory drugs. In addition, CBOA is also used for the synthesis of various other compounds, such as dyes, catalysts, and reagents.
Aplicaciones Científicas De Investigación
Molecular Structure and Dynamics
- The molecular structure and dynamics of this compound, and its relation to its biological activity, have been a subject of study. For instance, the molecular structure in the crystal was determined by X-ray diffraction, and its gas phase structure obtained by quantum chemical calculations. This helps in understanding the dynamics of the molecule, especially the relative orientation of the planar benzoxazolone system and its substituent at the N atom (Wang et al., 2016).
Antibacterial Activity
- There is significant research indicating the antibacterial properties of this compound. For example, a study synthesized various analogs of (6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid and tested them for antibacterial activity against different strains, including E. coli and Staphylococcus aureus (Kadian et al., 2012).
Analgesic and Anti-Inflammatory Properties
- The compound and its derivatives have been evaluated for their analgesic and anti-inflammatory properties. Several studies have focused on synthesizing new derivatives and testing their efficacy in this regard. For instance, one study synthesized new 4-(5-Chloro-2-oxo-3H-benzoxazol-3-yl)butanamide derivatives and evaluated their analgesic and anti-inflammatory properties (Gülcan et al., 2003).
Diuretic Activity
- Another area of research is the synthesis of analogues of this compound for testing their diuretic activity. One study, for example, synthesized indazole, benzisothiazole, and benzisothiazole 1,1-dioxide analogues and tested them for diuretic activity in mice (Shutske et al., 1983).
Heparanase Inhibition and Anti-Angiogenic Properties
- Research has also been conducted on derivatives of this compound as heparanase inhibitors and their potential anti-angiogenic properties. A study identified a series of benzoxazol-5-yl acetic acid derivatives as potent heparanase inhibitors, with some compounds showing anti-angiogenic properties (Courtney et al., 2005).
Propiedades
IUPAC Name |
2-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO4/c10-5-1-2-6-7(3-5)15-9(14)11(6)4-8(12)13/h1-3H,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVFFZYANBZGHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(=O)N2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

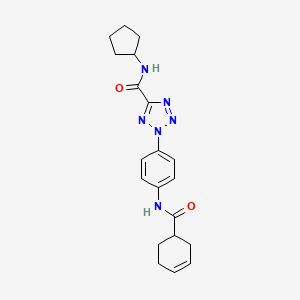


![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2561891.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-methoxy-N-methylazetidine-3-carboxamide](/img/structure/B2561892.png)

![5-(4-Methylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2561894.png)

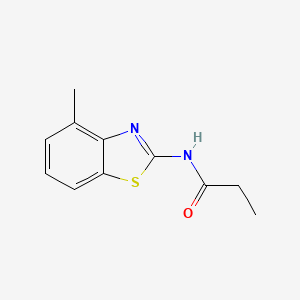
![N-(4-methylbenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2561903.png)
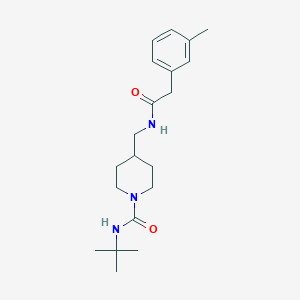
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2561905.png)
